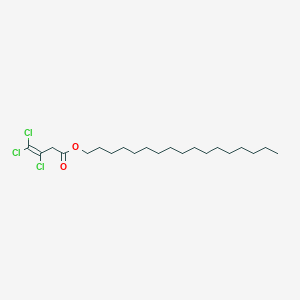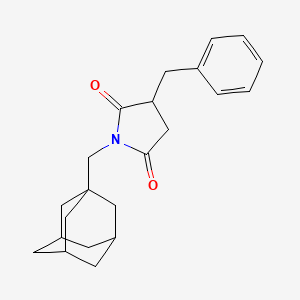
Heptadecyl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecyl 3,4,4-trichlorobut-3-enoate is an organic compound with the molecular formula C({21})H({37})Cl({3})O({2}). This compound is characterized by a long heptadecyl chain attached to a trichlorinated butenoate group. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 3,4,4-trichlorobut-3-enoate typically involves the esterification of heptadecanol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichlorobutenoate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4)), hydrogen gas (H(_2)) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ammonia (NH(_3))
Major Products Formed
Oxidation: Formation of heptadecyl 3,4,4-trichlorobutanoic acid
Reduction: Formation of heptadecyl 3,4-dichlorobut-3-enoate
Substitution: Formation of heptadecyl 3,4,4-trihydroxybut-3-enoate
Scientific Research Applications
Heptadecyl 3,4,4-trichlorobut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which heptadecyl 3,4,4-trichlorobut-3-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichlorobutenoate group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The long heptadecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
- Heptadecyl acrylate
- Heptadecyl methacrylate
- Heptadecyl butyrate
Comparison
Heptadecyl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobutenoate group, which imparts distinct chemical reactivity compared to other heptadecyl esters. This compound’s ability to undergo specific substitution and oxidation reactions sets it apart from similar compounds like heptadecyl acrylate and heptadecyl methacrylate, which lack the trichlorinated moiety.
Properties
CAS No. |
654646-27-2 |
|---|---|
Molecular Formula |
C21H37Cl3O2 |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
heptadecyl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C21H37Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-20(25)18-19(22)21(23)24/h2-18H2,1H3 |
InChI Key |
SUUCVIQCMZOIGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl}acetic acid](/img/structure/B11066469.png)
![6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11066472.png)
![(4E)-5-[(2-chloro-5-nitrophenyl)amino]-4-[4-(dimethylamino)benzylidene]-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11066482.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11066493.png)
![N-[3-(4-chlorophenyl)-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11066505.png)
![2-[(3-Cyano-6-propylpyridin-2-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B11066521.png)
![6-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11066524.png)


![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11066550.png)
![ethyl (2Z)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate](/img/structure/B11066553.png)
![ethyl 5-({[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}methyl)furan-2-carboxylate](/img/structure/B11066555.png)
![(7aR)-6-(4-fluorophenyl)-5-thioxo-3-[4-(trifluoromethyl)phenyl]tetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11066561.png)
![1H-Indole, 2,3-dihydro-2-methyl-1-[2-(4-methyl-1-piperazinyl)acetyl]-](/img/structure/B11066563.png)
